3-Bromo-2,6-difluoro-5-methylphenol
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Overview
Description
“3-Bromo-2,6-difluoro-5-methylphenol” is a chemical compound with the molecular formula C7H5BrF2O . It has a molecular weight of 223.02 . The compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5BrF2O/c1-3-2-4 (8)6 (10)7 (11)5 (3)9/h2,11H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 223.02 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Antioxidant Activity : Bromophenols, including compounds similar to 3-Bromo-2,6-difluoro-5-methylphenol, have been found to exhibit significant antioxidant activities. For instance, a study on bromophenols isolated from the red alga Vertebrata lanosa showed potent antioxidant effects in cellular assays, outperforming known antioxidants like luteolin and quercetin in certain tests (Olsen et al., 2013).
Antibacterial Properties : Bromophenols derived from marine algae have demonstrated moderate to significant antibacterial activities. For example, bromophenols from the marine red alga Rhodomela confervoides showed activity against various bacterial strains (Xu et al., 2003).
Synthetic Applications in Chemistry : The regioselective monobromination of activated aromatics, a process relevant to the synthesis of bromophenols, is of great interest in organic synthesis. This method is crucial for producing pharmaceuticals, flame retardants, and agrochemicals (Ganguly et al., 2005).
Environmental Concerns : Certain bromophenols, like 2,4,6-Tribromophenol, are used in the synthesis of flame retardants and as pesticides. Their widespread use raises concerns about environmental pollution and toxicity (Koch & Sures, 2018).
Water Treatment Implications : The behavior of bromophenols during water treatment processes, such as oxidation with potassium permanganate, has been studied. Understanding these processes is vital for assessing the formation of potentially toxic by-products (Jiang et al., 2014).
Material Science and Electrochemistry : Bromophenols have applications in material science, like the development of luminescent, conjugated polyelectrolytes for electronic devices (Durben et al., 2006).
Biological Studies and Pharmacology : Research on bromophenol derivatives from marine algae like Rhodomela confervoides has been conducted to explore their biological activities, though some derivatives were found inactive against cancer cell lines and microorganisms (Zhao et al., 2004).
Antioxidant and Anticancer Activities of Derivatives : Methylated and acetylated derivatives of natural bromophenols have shown promising antioxidant and anticancer activities. These derivatives could be potential candidates for drug development (Dong et al., 2022).
Safety and Hazards
While specific safety data for “3-Bromo-2,6-difluoro-5-methylphenol” was not found, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
3-bromo-2,6-difluoro-5-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-3-2-4(8)6(10)7(11)5(3)9/h2,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYSLVVEXXRCAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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